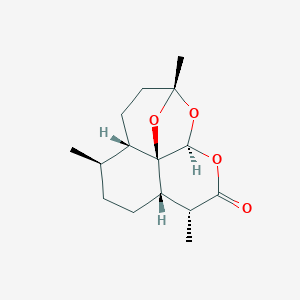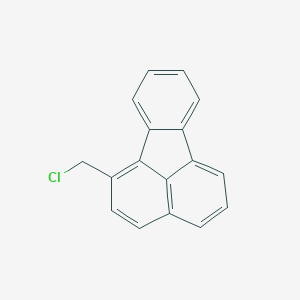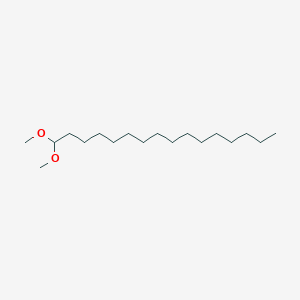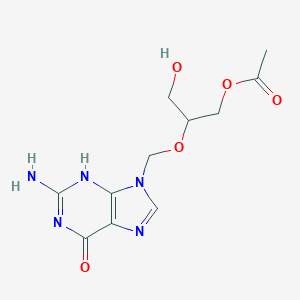
Deoxiartemisinina
Descripción general
Descripción
La deoxiartemisinina es un derivado de la artemisinina, un compuesto extraído de la planta Artemisia annua. A diferencia de la artemisinina, la this compound carece del puente de peróxido, que es una característica clave de la actividad antimalárica de la artemisinina. La this compound ha demostrado tener un potencial en diversas actividades biológicas, incluidas las propiedades antiinflamatorias y antiulcerosas .
Aplicaciones Científicas De Investigación
Química: Sirve como precursor para sintetizar otros derivados y análogos de la artemisinina.
Medicina: Si bien carece de la potente actividad antimalárica de la artemisinina, las otras actividades biológicas de la this compound la convierten en un tema de interés para el desarrollo de nuevos agentes terapéuticos.
Mecanismo De Acción
El mecanismo de acción de la deoxiartemisinina difiere del de la artemisinina debido a la ausencia del puente de peróxido. La this compound no produce especies reactivas de oxígeno en las mitocondrias de la malaria, que es un mecanismo clave de la actividad antimalárica de la artemisinina. En cambio, los efectos biológicos de la this compound probablemente estén mediados por otros objetivos moleculares y vías, como las vías antiinflamatorias .
Compuestos Similares:
Artemisinina: Contiene un puente de peróxido y es un potente agente antimalárico.
10-Deoxoartemisinina: Retiene el puente de peróxido pero carece del grupo ceto en la posición 10, mostrando fuertes efectos antimaláricos.
Dihidroartemisinina: Una forma reducida de artemisinina con potente actividad antimalárica.
Singularidad: La this compound es única en el sentido de que carece del puente de peróxido, lo que altera significativamente su actividad biológica en comparación con la artemisinina y sus otros derivados. Esta diferencia estructural hace que la this compound sea menos efectiva como agente antimalárico pero abre posibilidades para otras aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
Deoxyartemisinin interacts with various biomolecules in its biochemical reactions. It has been shown to have no effect on membrane potential or reactive oxygen species (ROS) production in malarial mitochondria . This suggests that the endoperoxide bridge in Artemisinin, which is absent in Deoxyartemisinin, plays a crucial role in these interactions .
Cellular Effects
Deoxyartemisinin has been shown to have various effects on cells. It does not induce ROS production or functional toxicity in mitochondria, unlike Artemisinin . This suggests that the absence of the endoperoxide bridge in Deoxyartemisinin may influence its cellular effects.
Molecular Mechanism
The precise molecular mechanism of action of Deoxyartemisinin remains controversial . It is known that the absence of the endoperoxide bridge in Deoxyartemisinin results in it having no effect on membrane potential or ROS production in malarial mitochondria .
Temporal Effects in Laboratory Settings
It has been suggested that the absence of the endoperoxide bridge in Deoxyartemisinin may influence its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Deoxyartemisinin at different dosages in animal models have not been extensively studied. It has been shown that the oral bioavailability of Deoxyartemisinin is significantly lower than that of Artemisinin .
Metabolic Pathways
Deoxyartemisinin is involved in the same metabolic pathways as Artemisinin, as it is a derivative of this compound . The absence of the endoperoxide bridge in Deoxyartemisinin may influence its interactions with enzymes and cofactors in these pathways .
Transport and Distribution
It is known that Deoxyartemisinin lacks the endoperoxide bridge that is characteristic of Artemisinin , which may influence its transport and distribution.
Subcellular Localization
It is known that Deoxyartemisinin lacks the endoperoxide bridge that is characteristic of Artemisinin , which may influence its subcellular localization and activity.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La deoxiartemisinina se puede sintetizar a partir de la artemisinina mediante un proceso de reducción que elimina el puente de peróxido. La reducción se lleva a cabo típicamente usando reactivos como el borohidruro de sodio o el hidruro de litio y aluminio en condiciones controladas para asegurar la eliminación selectiva del grupo peróxido .
Métodos de Producción Industrial: La producción industrial de this compound implica la extracción de artemisinina de Artemisia annua, seguida de su reducción química. El proceso requiere un control cuidadoso de las condiciones de reacción para mantener la integridad de la estructura de la artemisinina mientras se elimina el puente de peróxido. Los avances en la biosíntesis utilizando microorganismos como Escherichia coli y Saccharomyces cerevisiae también se han explorado para producir artemisinina y sus derivados de manera más eficiente .
Análisis De Reacciones Químicas
Tipos de Reacciones: La deoxiartemisinina experimenta varias reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar diferentes derivados, aunque la ausencia del puente de peróxido limita los tipos de reacciones de oxidación en comparación con la artemisinina.
Reducción: Una reducción adicional de la this compound puede llevar a la formación de derivados más reducidos.
Sustitución: La this compound puede experimentar reacciones de sustitución donde los grupos funcionales se reemplazan por otros, lo que lleva a la formación de nuevos compuestos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores comúnmente utilizados.
Sustitución: Se pueden usar varios reactivos dependiendo de la sustitución deseada, como halógenos o grupos alquilo.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .
Comparación Con Compuestos Similares
Artemisinin: Contains a peroxide bridge and is a potent antimalarial agent.
10-Deoxoartemisinin: Retains the peroxide bridge but lacks the 10-position keto group, showing strong antimalarial effects.
Dihydroartemisinin: A reduced form of artemisinin with potent antimalarial activity.
Uniqueness: Deoxyartemisinin is unique in that it lacks the peroxide bridge, which significantly alters its biological activity compared to artemisinin and its other derivatives. This structural difference makes deoxyartemisinin less effective as an antimalarial agent but opens up potential for other therapeutic applications .
Propiedades
IUPAC Name |
(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGMLVQZBIKKMP-NNWCWBAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(O4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72826-63-2 | |
| Record name | Deoxyartemisinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72826-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyartemisinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072826632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-DEOXYARTEMISININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J59T2407WZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Deoxyartemisinin lacks the endoperoxide bridge present in Artemisinin. [, , , ] This structural difference significantly impacts its antimalarial activity, making Deoxyartemisinin less potent than Artemisinin. [, , , ] While the peroxide bridge is considered crucial for Artemisinin's antimalarial action, Deoxyartemisinin may exert its effects through alternative mechanisms, warranting further investigation. []
A: Research suggests that mitochondria are a direct target of Artemisinin and its derivatives. [] These compounds, particularly those with the endoperoxide bridge, induce rapid reactive oxygen species (ROS) production in isolated yeast and malarial mitochondria but not in mammalian mitochondria, leading to mitochondrial dysfunction. [] This selective toxicity towards malarial mitochondria underscores the importance of this organelle in the antimalarial action of these compounds.
A: The molecular formula of Deoxyartemisinin is C15H24O4, and its molecular weight is 268.35 g/mol. []
A: Researchers employ a range of spectroscopic techniques to elucidate the structure of Deoxyartemisinin, including Infrared Spectroscopy (IR), Proton and Carbon-13 Nuclear Magnetic Resonance (1H and 13C NMR), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). [, , ]
A: Yes, several fungal strains, including Aspergillus flavus, Aspergillus niger, Cunninghamella elegans, and Mucor polymorphosporus, have been identified to biotransform Artemisinin into Deoxyartemisinin. [, , , , , , ] This microbial transformation offers a potentially sustainable and efficient approach for Deoxyartemisinin production.
A: Yes, computational techniques, including molecular docking and Comparative Molecular Field Analysis (CoMFA), have been employed to investigate Deoxyartemisinin and its derivatives. [, , , ] These studies provide insights into their potential interactions with target proteins and guide the design of novel analogues with improved activity.
A: Studies exploring the structure-activity relationship (SAR) of Deoxyartemisinin and its derivatives reveal that modifications at the C-9 position can significantly influence their antimalarial and antileishmanial properties. [, ] Specifically, substitutions at the C-9β position generally enhance activity compared to C-9α substitutions, suggesting the importance of spatial orientation for optimal target interactions.
A: Formulating Deoxyartemisinin presents challenges related to its inherent physicochemical properties. [, ] Strategies to enhance its stability, solubility, and bioavailability are crucial for developing effective pharmaceutical formulations. [, ] These strategies may include using different drug delivery systems, such as nanoparticles or liposomes, to protect the compound from degradation and improve its pharmacokinetic profile.
A: The oral bioavailability of Deoxyartemisinin (1.60 ± 0.317%) is significantly lower than that of Artemisinin (12.2 ± 0.832%). [] This difference highlights the impact of the endoperoxide bridge on absorption and underscores the need for alternative delivery strategies or structural modifications to improve the bioavailability of Deoxyartemisinin.
A: Both Artemisinin and Deoxyartemisinin undergo extensive metabolism, primarily in the liver. [, , , ] Common metabolic transformations include hydroxylation, deoxygenation, and glucuronidation. [, ] Understanding these metabolic pathways is crucial for optimizing drug efficacy and minimizing potential drug-drug interactions.
A: Deoxyartemisinin's activity has been evaluated against various targets using in vitro models. These include assays against Plasmodium falciparum to assess its antimalarial potential, as well as evaluations against tumor cell lines like EN2, A549, HCT116, and MCF7 to investigate its cytotoxic effects. [, , ] These in vitro studies provide valuable insights into the compound's biological activity and guide further research in specific therapeutic areas.
A: Studies in rats have shown that administering Artemisinin as part of dried leaves of Artemisia annua (DLA) significantly enhances its bioavailability compared to delivering pure Artemisinin. [] This suggests that other phytochemicals present in DLA may inhibit the first-pass metabolism of Artemisinin, leading to higher concentrations of the active compound reaching the systemic circulation.
A: Researchers commonly utilize High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as fluorescence detection or mass spectrometry (MS), to quantify Deoxyartemisinin and its metabolites in various matrices. [, , , , ] Gas Chromatography-Mass Spectrometry (GC-MS) is also employed for the identification and quantification of these compounds in biological samples. [, , , ]
A: While Deoxyartemisinin demonstrates lower antimalarial potency compared to Artemisinin, it may present advantages in terms of stability and potentially lower production costs. [, , , ] Further research is necessary to fully explore its therapeutic potential and evaluate its suitability as an alternative to Artemisinin, considering factors like efficacy, safety, and cost-effectiveness.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)







